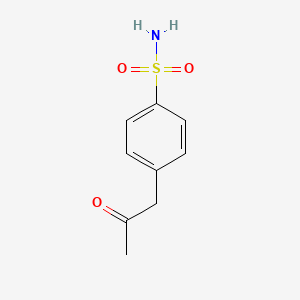

4-(2-Oxopropyl)benzene-1-sulfonamide

Description

4-(2-Oxopropyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at the 1-position and a 2-oxopropyl group at the 4-position. The 2-oxopropyl moiety introduces a ketone functionality, which may influence the compound’s polarity, solubility, and reactivity. Sulfonamides are widely studied for their pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity.

Properties

CAS No. |

89312-87-8 |

|---|---|

Molecular Formula |

C9H11NO3S |

Molecular Weight |

213.26 g/mol |

IUPAC Name |

4-(2-oxopropyl)benzenesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)6-8-2-4-9(5-3-8)14(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) |

InChI Key |

LSECMASABNNRFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 4-(2-oxopropyl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with sulfonamide moieties can inhibit bacterial growth and biofilm formation, particularly against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves interference with bacterial quorum sensing, a critical process for virulence regulation .

Anticancer Properties

Sulfonamides have also been investigated for their anticancer potential. Compounds similar to this compound have demonstrated the ability to inhibit oxidative phosphorylation in cancer cells, which is crucial for their survival and proliferation. For example, a study highlighted the development of benzene-1,4-disulfonamides that effectively target mitochondrial functions in pancreatic cancer cells, leading to significant cytotoxicity .

Biochemical Applications

Enzyme Inhibition

The compound has been explored as a potential inhibitor of various enzymes, including carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). Inhibitors of COX-2 are particularly relevant in the treatment of inflammatory diseases and cancer . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance binding affinity and selectivity towards these targets.

Modification of Biomolecules

this compound can modify biomolecules through electrophilic reactions, allowing for the introduction of sulfonyl groups into proteins and peptides. This modification can enhance the stability and activity of therapeutic proteins.

Material Science

Synthesis of Specialty Chemicals

In materials science, sulfonamide derivatives are utilized as building blocks for synthesizing specialty chemicals. The unique properties of these compounds enable their use in developing new materials with tailored functionalities. Their application ranges from agrochemicals to advanced polymers.

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Structural Analogues from

The compounds listed in share the benzene-sulfonamide core but differ in substituents. Key comparisons include:

Comparison with 4-(2-Oxopropyl)benzene-1-sulfonamide :

- Substituent Effects : The 2-oxopropyl group lacks aromaticity (unlike compounds 15–17) but contains a ketone, which may improve hydrogen-bonding capacity compared to alkyl chains.

- Synthesis : A moderate yield (~70–85%) is plausible, assuming reactivity similar to hydrazine derivatives in .

- Thermal Stability : Melting point may range between 170–210°C, lower than chlorophenyl/nitrophenyl derivatives (226–228°C) due to reduced crystallinity.

Pyrazole-Containing Analogues ()

Compared to this compound:

- Bioactivity: Pyrazole rings are known for kinase inhibition, whereas ketone-containing groups (e.g., 2-oxopropyl) may target enzymes like aldose reductase .

- Solubility : The pyrazole’s heterocyclic nature improves aqueous solubility compared to aliphatic ketones.

Pharmacologically Relevant Derivatives ( and )

- Chlorthalidone (): A sulfonamide diuretic with a chloro-isoindole group. Unlike this compound, its bulky substituent enhances renal targeting but reduces blood-brain barrier permeability.

- Piperidine Derivative (): The carboximidamide and piperidine groups in this compound increase basicity, whereas the 2-oxopropyl group in the target compound may favor neutral pH solubility .

Q & A

Q. What membrane technologies enhance purification efficiency in continuous flow systems?

- Methodological Answer : Test nanofiltration membranes (e.g., GMT-oNF-2) for molecular weight cutoffs aligned with the compound’s size (~250 Da). Optimize transmembrane pressure and cross-flow velocity using response surface methodology (RSM) .

Q. How can AI-driven models predict its behavior in novel chemical environments?

- Methodological Answer : Train neural networks (TensorFlow/Keras) on datasets of sulfonamide reactivity, solubility, and stability. Validate predictions via high-throughput experimentation (HTE) robots. Use COMSOL Multiphysics for multiparameter optimization of reaction conditions .

Methodological Notes

- Theoretical Frameworks : Anchor studies to chemical reaction engineering principles (e.g., Eyring equation for kinetics) or QSAR models for bioactivity .

- Contradiction Analysis : Use Bland-Altman plots for inter-study variability and Cochran’s Q test for heterogeneity in meta-analyses .

- Advanced Tools : Leverage COMSOL for CFD simulations of reactor designs and Gaussian 09 for transition state analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.